

# An In-depth Technical Guide to Pipendoxifene Hydrochloride (CAS: 245124-69-0)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Core Compound Summary**

**Pipendoxifene hydrochloride**, also known by its developmental code ERA-923, is a nonsteroidal selective estrogen receptor modulator (SERM) belonging to the 2-phenylindole class.[1][2] It was developed for the potential treatment of estrogen receptor (ER)-positive breast cancer.[3][4] Pipendoxifene acts as a potent estrogen antagonist, competitively binding to estrogen receptors alpha (ER $\alpha$ ) and beta (ER $\beta$ ), thereby inhibiting the proliferative effects of estrogen in target tissues like the breast.[3] Notably, it was designed to have an improved tissue selectivity profile with reduced uterotropic (estrogenic) effects compared to earlier SERMs like tamoxifen.[5] While it showed promise in preclinical models and progressed to Phase II clinical trials for metastatic breast cancer, its development was ultimately discontinued. [2][4]

## **Chemical and Physical Properties**

**Pipendoxifene hydrochloride** is a white to yellow solid.[6] Its chemical structure and properties are summarized in the table below.



| Property          | Value                                                                                                               | Reference(s)  |  |
|-------------------|---------------------------------------------------------------------------------------------------------------------|---------------|--|
| CAS Number        | 245124-69-0                                                                                                         | [7]           |  |
| Molecular Formula | C29H33CIN2O3                                                                                                        | НззCIN2O3 [7] |  |
| Molecular Weight  | 493.04 g/mol                                                                                                        | [7]           |  |
| IUPAC Name        | 2-(4-hydroxyphenyl)-3-methyl-<br>1-({4-[2-(piperidin-1-<br>yl)ethoxy]phenyl}methyl)-1H-<br>indol-5-ol hydrochloride | [8]           |  |
| Synonyms          | ERA-923 hydrochloride,<br>Pipendoxifene HCl                                                                         | [7]           |  |
| Solubility        | Soluble in DMSO                                                                                                     | [7]           |  |

## **Mechanism of Action and Signaling Pathway**

Pipendoxifene functions as a competitive antagonist of estrogen receptors, with a high affinity for ERα.[3][5] By binding to the ligand-binding domain of the estrogen receptor, it blocks the binding of estradiol, preventing the receptor's conformational change required for the recruitment of coactivators and subsequent transcription of estrogen-responsive genes.[3] This blockade of genomic signaling leads to the inhibition of estrogen-dependent cell proliferation.[3]

A key downstream effect of pipendoxifene's antagonism of the ER pathway is the induction of cell cycle arrest at the G1/S transition phase.[9] This is achieved through the modulation of key cell cycle regulatory proteins. By inhibiting the transcriptional activity of ERα, pipendoxifene prevents the upregulation of G1 cyclins, such as Cyclin D1. This leads to a cascade of events involving cyclin-dependent kinases (CDKs) and their inhibitors.





Click to download full resolution via product page

Pipendoxifene's Mechanism of Action.





# Preclinical Efficacy and Pharmacokinetics In Vitro Efficacy

Pipendoxifene has demonstrated potent anti-proliferative activity in estrogen-dependent breast cancer cell lines. It effectively inhibits the growth of MCF-7 cells and retains its activity in tamoxifen-resistant variants.

| Parameter                                         | Cell Line                            | Value                        | Reference(s) |
|---------------------------------------------------|--------------------------------------|------------------------------|--------------|
| IC₅₀ (Estrogen<br>Binding to ERα)                 | -                                    | 14 nM                        | [5]          |
| IC <sub>50</sub> (Estrogen-<br>Stimulated Growth) | MCF-7                                | 0.2 nM                       | [5]          |
| Tamoxifen Resistance                              | Tamoxifen-resistant<br>MCF-7 variant | Retains complete sensitivity | [7]          |

### In Vivo Efficacy

In preclinical xenograft models, orally administered pipendoxifene (ERA-923) at a dose of 10 mg/kg/day inhibited the  $17\beta$ -estradiol-stimulated growth of human tumors derived from MCF-7 (breast), EnCa-101 (endometrial), and BG-1 (ovarian) carcinoma cells.[5] Importantly, unlike tamoxifen, pipendoxifene did not exhibit uterotropic effects in immature rats or ovariectomized mice, indicating a more favorable safety profile in terms of endometrial stimulation.[5]

### **Pharmacokinetics**

Detailed preclinical pharmacokinetic data for pipendoxifene are not widely available in the public domain. However, studies on structurally related SERMs, such as endoxifen, provide some context. For instance, endoxifen has shown high oral bioavailability in rats (>67%) and dogs (>50%), with a terminal elimination half-life of 6.3 hours in rats.[10][11] It is plausible that pipendoxifene was developed to have favorable oral bioavailability to be effective as an oral therapy.

# **Synthesis of Pipendoxifene Hydrochloride**



The synthesis of **pipendoxifene hydrochloride** involves a multi-step process. A general synthetic scheme is outlined below, based on reported methods for pipendoxifene and related 2-phenylindole SERMs.



Click to download full resolution via product page

General Synthetic Workflow for Pipendoxifene.

# Key Experimental Protocols Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with radiolabeled estradiol for binding to the estrogen receptor.

- Objective: To determine the  $IC_{50}$  value of pipendoxifene for  $ER\alpha$ .
- Materials:
  - Recombinant human ERα
  - Radioligand: [³H]-17β-estradiol



- Test compound: Pipendoxifene hydrochloride
- Assay buffer (e.g., Tris-EDTA-dithiothreitol-glycerol buffer)
- Hydroxylapatite slurry
- Scintillation fluid
- Procedure:
  - A constant concentration of recombinant ERα and [³H]-17β-estradiol are incubated in the assay buffer.
  - Increasing concentrations of pipendoxifene are added to compete for binding.
  - The reaction is incubated to reach equilibrium.
  - The receptor-bound radioligand is separated from the free radioligand by adding a hydroxylapatite slurry, followed by centrifugation and washing.
  - The amount of bound radioactivity in the pellet is quantified by liquid scintillation counting.
  - The IC<sub>50</sub> value is calculated as the concentration of pipendoxifene that inhibits 50% of the specific binding of [³H]-17β-estradiol.





Click to download full resolution via product page

Workflow for ER Competitive Binding Assay.



## **MCF-7 Cell Proliferation Assay**

This assay measures the effect of a compound on the proliferation of the estrogen-dependent MCF-7 breast cancer cell line.

- Objective: To determine the IC<sub>50</sub> value of pipendoxifene for inhibiting estrogen-stimulated cell growth.
- Materials:
  - MCF-7 cells
  - Culture medium (e.g., DMEM) with and without phenol red
  - Charcoal-stripped fetal bovine serum (cs-FBS)
  - 17β-estradiol
  - Pipendoxifene hydrochloride
  - Cell proliferation detection reagent (e.g., MTT, SRB, or ATP-based luminescence)
- Procedure:
  - MCF-7 cells are cultured in phenol red-free medium supplemented with cs-FBS to remove endogenous estrogens.
  - Cells are seeded into 96-well plates and allowed to attach.
  - The medium is replaced with fresh medium containing a constant, proliferation-stimulating concentration of 17β-estradiol.
  - Increasing concentrations of pipendoxifene are added to the wells.
  - The plates are incubated for a period of time (e.g., 5-7 days) to allow for cell proliferation.
  - Cell viability/proliferation is measured using a suitable assay (e.g., MTT assay, which measures mitochondrial activity).



• The IC<sub>50</sub> value is calculated as the concentration of pipendoxifene that inhibits 50% of the estradiol-stimulated cell growth.



Click to download full resolution via product page







#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Expression of cyclin E renders cyclin D-CDK4 dispensable for inactivation of the retinoblastoma tumor suppressor protein, activation of E2F, and G1-S phase progression -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pipendoxifene Wikipedia [en.wikipedia.org]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. US9650337B2 Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1carboxylate - Google Patents [patents.google.com]
- 5. Physiologically Based Pharmacokinetic Modeling of Tamoxifen and its Metabolites in Women of Different CYP2D6 Phenotypes Provides New Insight into the Tamoxifen Mass Balance PMC [pmc.ncbi.nlm.nih.gov]
- 6. Down-regulation of p21WAF1/CIP1 or p27Kip1 abrogates antiestrogen-mediated cell cycle arrest in human breast cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Bioavailability and Pharmacokinetics of Endoxifen in Female Rats and Dogs: Evidence to Support the Use of Endoxifen to Overcome the Limitations of CYP2D6-Mediated Tamoxifen Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioavailability and Pharmacokinetics of Endoxifen in Female Rats and Dogs: Evidence to Support the Use of Endoxifen to Overcome the Limitations of CYP2D6-Mediated Tamoxifen Metabolism PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Pipendoxifene Hydrochloride (CAS: 245124-69-0)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663502#pipendoxifene-hydrochloride-cas-number-245124-69-0]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com